molecular formula C12H12N2O2 B1305944 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid CAS No. 321309-43-7

2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Numéro de catalogue: B1305944
Numéro CAS: 321309-43-7
Poids moléculaire: 216.24 g/mol
Clé InChI: JNHKHFADRGJMJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS: 321309-43-7) is a heterocyclic carboxylic acid with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . It features a benzoic acid moiety substituted at the ortho position with a 3,5-dimethylpyrazole ring. This structural arrangement confers unique electronic and steric properties, making it valuable in coordination chemistry and materials science. The compound is commercially available with a purity of ≥97% and is utilized in synthesizing metal-organic frameworks (MOFs) and pharmaceutical intermediates .

Propriétés

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-5-3-4-6-10(9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHKHFADRGJMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380084
Record name 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-43-7
Record name 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Copper-Catalyzed Cross-Coupling from 4-Iodobenzoic Acid

A well-documented method involves the copper-catalyzed coupling of 4-iodobenzoic acid derivatives with 3,5-dimethylpyrazole or its hydrazine precursors. This method was investigated by Elguero and co-workers and further refined in subsequent studies.

Key steps:

  • Catalyst system: Copper(I) iodide (CuI) with L-proline as a ligand.
  • Base: Potassium carbonate (K2CO3).
  • Solvent: Dimethyl sulfoxide (DMSO).
  • Reaction conditions: Heating under reflux or elevated temperature to promote coupling.
  • Intermediate formation: Hydrazine hydrate (H2NNH2·H2O) is used to form the pyrazole ring or modify intermediates.
  • Workup: Acid-base extraction and purification by column chromatography.

This method yields 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid with moderate to good conversion rates (~50% in some cases) and allows for scale-up with optimization of reaction parameters.

Step Reagents/Conditions Purpose/Outcome
(i) CuI (5-10 mol%), L-proline (20 mol%), K2CO3, DMSO Catalyze coupling of 4-iodobenzoic acid with pyrazole precursor
(ii) H2NNH2·H2O Formation of pyrazole ring
(iii) Acid/base workup, EtOH, H2SO4, NaOH(aq) Purification and isolation of product

This approach is summarized in Scheme S1 of the referenced study, showing two pathways starting from 4-iodobenzoic acid to the target compound.

Ester Intermediate Route

An alternative involves preparing ethyl esters of 4-iodobenzoic acid, followed by coupling and subsequent hydrolysis to the free acid:

This method allows easier purification of intermediates and can improve overall yield and product purity.

Compound Yield (g) Purification Method Notes
Ethyl 4-iodobenzoate 2.20 Silica gel column chromatography Intermediate for coupling
Ethyl (3,5-dimethyl-1H-pyrazol-4-yl)benzoate 1.87 Silica gel column chromatography Precursor to acid
This compound Variable Acid-base extraction, recrystallization Final product after hydrolysis

This route is advantageous for controlling reaction steps and isolating intermediates.

Hydrazone and Pyrazole Ring Formation via Hydrazine Derivatives

In some synthetic schemes, hydrazone derivatives are first prepared by condensation of hydrazine with appropriate ketones or aldehydes, followed by cyclization to form the pyrazole ring attached to the benzoic acid moiety.

This method is more common in the synthesis of pyrazole derivatives with additional functional groups but can be adapted for this compound analogs.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Scalability
Copper-catalyzed coupling Mild conditions, direct coupling Moderate conversion (~50%) Moderate Good with optimization
Ester intermediate route Easier purification, better yields Additional steps (esterification, hydrolysis) Good Good
Hydrazone cyclization route Versatile for functionalized pyrazoles More complex, multi-step Variable Moderate

Summary Table of Key Data

Parameter Data/Value
CAS Number 321309-43-7
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Common Starting Material 4-Iodobenzoic acid or ethyl 4-iodobenzoate
Catalysts Used CuI with L-proline
Solvents DMSO, ethanol, DMF
Bases K2CO3, NaOH
Typical Reaction Temperature Reflux to 80 °C
Purification Techniques Column chromatography, acid-base extraction

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid serves as a building block for:

  • Coordination Complexes : It can form stable complexes with transition metals.
  • Metal-Organic Frameworks (MOFs) : Its unique structure allows for incorporation into MOFs, which are useful in gas storage and separation technologies.

Biology

The compound's pyrazole moiety exhibits several biological activities:

  • Anti-inflammatory Properties : It has shown efficacy in reducing inflammation in various biological models.
  • Antimicrobial Activity : Exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Medicine

The therapeutic potential of derivatives of this compound is notable:

  • Anticancer Activity : Studies indicate that it possesses antiproliferative effects on cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells). The mechanism involves modulation of the mTORC1 pathway and autophagy processes. Specifically, it disrupts mTORC1 reactivation during nutrient refeeding after starvation and modulates autophagic flux under stress conditions .
    Cell Line Effect Mechanism
    MIA PaCa-2AntiproliferativeInhibition of mTORC1, modulation of autophagy

Case Studies

  • Antiproliferative Activity Study :
    • A study demonstrated that derivatives of this compound showed submicromolar antiproliferative activity against pancreatic cancer cell lines. The compounds increased basal autophagy but impaired autophagic flux under starvation conditions .
  • Autophagy Modulation Research :
    • Research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides indicated that these compounds could represent a new class of autophagy modulators with potent anticancer activity. They disrupt autophagic flux by interfering with mTORC1 reactivation and clearance of LC3-II under starvation/refeed conditions .

Industrial Applications

In industry, this compound finds use in:

  • Advanced Materials Production : It is utilized in creating polymers and catalysts due to its structural properties.

Mécanisme D'action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic Acid (CAS: 312531-88-7)

  • Molecular Formula : C₁₂H₁₂N₂O₂ (same as the target compound).
  • Key Difference : The pyrazole ring is attached to the meta position of the benzoic acid instead of the ortho position .
  • Impact :
    • Acidity : The ortho-substituted target compound likely has a lower pKa due to steric hindrance near the carboxylic acid group, which may destabilize the deprotonated form compared to the meta isomer.
    • Coordination Chemistry : The ortho substitution in the target compound facilitates chelation in MOFs, whereas the meta isomer may adopt different coordination modes .

Derivatives with Alternative Linkages

4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic Acid

  • Structure: Features a methylamino spacer between the pyrazole and benzoic acid .
  • Applications: Less commonly used in MOFs compared to the target compound, which directly links the pyrazole and benzoic acid for rigid frameworks .

Complex Derivatives with Additional Functional Groups

2-[2,6-Dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic Acid (CAS: 2243736-37-8)

  • Molecular Formula : C₁₈H₁₅Cl₂N₃O₂.
  • Key Features: Incorporates dichloro and anilino groups, significantly increasing molecular weight (376.24 g/mol) and complexity .
  • Applications : Functions as a pharmaceutical inhibitor (e.g., CHEMBL4563561), highlighting how added substituents can enhance biological activity compared to the simpler target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid C₁₂H₁₂N₂O₂ 216.24 321309-43-7 MOFs, ligand synthesis
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid C₁₂H₁₂N₂O₂ 216.24 312531-88-7 Coordination chemistry
4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid C₁₃H₁₅N₃O₂ 245.28 Not specified Flexible ligand design
2-[2,6-Dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic acid C₁₈H₁₅Cl₂N₃O₂ 376.24 2243736-37-8 Pharmaceutical inhibitors

Role in Metal-Organic Frameworks (MOFs)

The target compound has been employed with Cu(NO₃)₂ to form MOFs featuring paddlewheel secondary building units (SBUs). Its ortho-substituted structure promotes rigid, porous frameworks with high thermal stability . In contrast, the meta isomer (CAS: 312531-88-7) may form less symmetric networks due to altered ligand geometry .

Pharmaceutical Relevance

Derivatives like the dichloro-anilino variant (CAS: 2243736-37-8) demonstrate enhanced binding to biological targets, underscoring the importance of electron-withdrawing groups (e.g., Cl) in drug design .

Activité Biologique

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for various pharmacological properties. Its chemical formula is C12H12N2O2C_{12}H_{12}N_2O_2, and it features both benzoic acid and pyrazole moieties, contributing to its biological efficacy.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to exhibit antiproliferative activity against various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells). The mechanism involves modulation of the mTORC1 pathway and autophagy processes:

  • Inhibition of mTORC1 : The compound disrupts mTORC1 reactivation during nutrient refeeding after starvation, leading to reduced phosphorylation of key substrates like P70 and 4EBP1 .
  • Autophagy Modulation : It increases basal autophagy but impairs autophagic flux under stress conditions, selectively targeting cancer cells that are metabolically stressed .

Anti-inflammatory and Antimicrobial Activities

The pyrazole moiety in this compound has been associated with anti-inflammatory effects. It has shown potential in reducing inflammation markers and modulating immune responses. Additionally, it possesses antimicrobial properties against various pathogens:

Activity TypeTarget OrganismsReference
AntimicrobialStaphylococcus aureus, Escherichia coli
Anti-inflammatoryVarious inflammatory models

Study on Anticancer Activity

A notable study evaluated the effects of derivatives of this compound on human cancer cell lines. The results indicated significant growth inhibition in multiple types of cancer including lung and colorectal cancers. The derivatives exhibited submicromolar antiproliferative activity and good metabolic stability .

Research on Mechanisms

Further research explored the molecular mechanisms underlying its biological activities. It was found that compounds with the pyrazole structure could inhibit the growth of various cancer cell types through apoptosis induction mediated by the p53 pathway . This highlights the potential for these compounds in targeted cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid?

A common method involves refluxing precursor compounds in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification. Similar protocols for structurally related pyrazole derivatives suggest using substituted benzaldehydes or triazoles under acidic reflux conditions . The compound’s CAS number (185252-69-1) is critical for unambiguous identification in databases .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1680–1700 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions and purity. UV-Vis spectroscopy can assess electronic transitions, particularly if the compound is used in dye synthesis or coordination chemistry. Cross-validation with Density Functional Theory (DFT) calculations enhances interpretation .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) and OLEX2 for structure solution and visualization are widely used. Hydrogen bonding and π-π stacking interactions can be analyzed to understand packing motifs .

Advanced Research Questions

Q. How does solvent choice influence the structural topology of metal-organic frameworks (MOFs) incorporating this ligand?

The bifunctional nature of this compound (H₂mpba) allows coordination via both carboxylate and pyrazole groups. Solvent polarity and hydrogen-bonding capacity (e.g., DMF vs. MeOH) direct supramolecular isomerism. For example, Cu(II) MOFs transition from 2D sql to 3D lvt networks depending on solvent mixtures, altering hydrophilicity and porosity .

Q. What strategies resolve discrepancies between experimental and computational data (e.g., bond lengths, spectroscopic peaks)?

Discrepancies between SCXRD-derived bond lengths and DFT-optimized geometries may arise from crystal packing effects. Refinement using SHELXL with anisotropic displacement parameters improves accuracy. For NMR, gauge-including atomic orbital (GIAO) methods in DFT simulations account for solvent effects, reducing shifts mismatch .

Q. How can structural variations in supramolecular isomers impact material properties?

Supramolecular isomers of Cu-MOFs with H₂mpba exhibit distinct hydrophilicities due to differences in hydrogen-bonding networks. The 3D lvt framework shows higher water adsorption than the 2D sql analogue, validated by vapor sorption isotherms. This property is critical for applications in humidity sensing or catalysis .

Q. What role does this compound play in the synthesis of azo dyes, and how are their solvatochromic properties analyzed?

As a diazenyl coupling partner, the pyrazole-benzoic acid moiety enhances thermal stability in azo dyes. Solvatochromism is studied by measuring UV-Vis spectra in solvents of varying polarity (e.g., chloroform vs. DMSO). Linear solvation energy relationships (LSERs) correlate spectral shifts with solvent parameters like Reichardt’s polarity index .

Methodological Notes

  • Crystallography Workflow : Use OLEX2 for integration of diffraction data, SHELXT for structure solution, and SHELXL for refinement. Validate hydrogen bonds with PLATON .
  • DFT Protocols : Employ B3LYP/6-31G(d) for geometry optimization and TD-DFT for UV-Vis predictions. Include implicit solvent models (e.g., PCM) for spectroscopic accuracy .
  • MOF Synthesis : Optimize solvent ratios (e.g., DMF/H₂O) and temperature to control nucleation and framework dimensionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.